molecular formula C9H12O3 B2826760 2-[3-(Hydroxymethyl)phenoxy]ethanol CAS No. 99613-55-5

2-[3-(Hydroxymethyl)phenoxy]ethanol

Cat. No.: B2826760
CAS No.: 99613-55-5
M. Wt: 168.192
InChI Key: XVXHDQBRNPCIHT-UHFFFAOYSA-N
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Description

2-[3-(Hydroxymethyl)phenoxy]ethanol: is an organic compound with the molecular formula C9H12O3 . It is characterized by the presence of a phenoxy group substituted with a hydroxymethyl group and an ethanol moiety. This compound is often used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Hydroxymethyl)phenoxy]ethanol typically involves the reaction of 3-(Hydroxymethyl)phenol with ethylene oxide under basic conditions. The reaction proceeds as follows:

    Reactants: 3-(Hydroxymethyl)phenol and ethylene oxide.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 80-100°C, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The process involves:

    Continuous Flow Reactors: These reactors allow for precise control of temperature, pressure, and reactant flow rates.

    Purification: The product is purified using distillation or recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Hydroxymethyl)phenoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: The major products include 2-[3-(Carboxymethyl)phenoxy]ethanol or 2-[3-(Formyl)phenoxy]ethanol.

    Reduction: The major product is this compound.

    Substitution: Products include brominated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry: 2-[3-(Hydroxymethyl)phenoxy]ethanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of polymers, resins, and other specialty chemicals.

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce hydroxymethyl groups into proteins and nucleic acids, facilitating the study of their structure and function.

Medicine: The compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical agents with antimicrobial or anti-inflammatory properties.

Industry: In the industrial sector, this compound is used as a solvent and stabilizer in the formulation of coatings, adhesives, and inks. It is also used in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-[3-(Hydroxymethyl)phenoxy]ethanol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function. The phenoxy group can participate in hydrophobic interactions, further influencing the compound’s activity.

Molecular Targets and Pathways:

    Proteins: The compound can interact with proteins, altering their conformation and activity.

    Nucleic Acids: It can bind to nucleic acids, affecting processes such as DNA replication and transcription.

    Cell Membranes: The compound can integrate into cell membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

    Phenoxyethanol: Similar in structure but lacks the hydroxymethyl group.

    2-[4-(Hydroxymethyl)phenoxy]ethanol: Similar structure with the hydroxymethyl group at a different position.

    2-[3-(Methoxymethyl)phenoxy]ethanol: Similar structure with a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness: 2-[3-(Hydroxymethyl)phenoxy]ethanol is unique due to the presence of both a hydroxymethyl group and a phenoxy group. This combination imparts distinct chemical and physical properties, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-[3-(hydroxymethyl)phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6,10-11H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXHDQBRNPCIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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